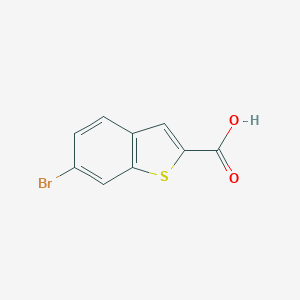

6-Bromo-1-benzothiophene-2-carboxylic acid

Descripción

Contextualization within Halogenated Benzothiophene (B83047) Carboxylic Acids

Halogenated benzothiophene carboxylic acids represent a class of compounds that have garnered considerable attention from researchers. The introduction of a halogen atom, such as bromine, chlorine, or fluorine, onto the benzothiophene scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

For instance, studies on related compounds such as 6-chlorobenzo[b]thiophene-2-carboxylic acid and 6-fluorobenzo[b]thiophene-2-carboxylic acid have been explored in the development of antimicrobial agents. nih.gov The presence and position of the halogen can be critical for the biological activity of the resulting derivatives. The bromine atom in 6-Bromo-1-benzothiophene-2-carboxylic acid serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, which are instrumental in modern organic synthesis.

Significance as a Privileged Scaffold in Contemporary Chemical Science

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by undergoing various modifications. The benzothiophene core is widely recognized as such a scaffold in medicinal chemistry. nih.gov Its derivatives have been investigated for a vast range of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov

The structure of this compound embodies the key features of a privileged scaffold. The benzothiophene nucleus provides a rigid and planar framework that can be appropriately decorated with functional groups to optimize interactions with biological macromolecules. The carboxylic acid group at the 2-position is a key functional group that can be readily converted into a variety of other functionalities, such as esters, amides, and hydrazones, allowing for the exploration of structure-activity relationships. researchgate.net The bromine atom at the 6-position further enhances its utility, offering a site for the introduction of additional diversity through reactions like the Suzuki or Sonogashira cross-coupling, enabling the synthesis of a vast library of novel compounds for biological screening. mdpi.com

Detailed research has demonstrated the utility of the benzothiophene scaffold in the development of kinase inhibitors, which are a crucial class of drugs for cancer therapy. researchgate.net While specific research on derivatives of this compound is an evolving area, the established importance of the core structure and the synthetic versatility of this particular compound underscore its potential for the discovery of new therapeutic agents and advanced materials.

Interactive Table 2: Research Applications of the Benzothiophene Scaffold

| Therapeutic Area | Examples of Investigated Activities | Key Structural Features Utilized |

| Oncology | Kinase inhibition, Anti-proliferative activity | Heterocyclic core for protein binding, sites for functionalization to improve selectivity and potency |

| Infectious Diseases | Antibacterial, Antifungal | Aromatic system for microbial cell wall interaction, modifiable side chains for spectrum of activity |

| Inflammatory Diseases | Anti-inflammatory agents | Scaffold for mimicking endogenous ligands, functional groups for targeting specific enzymes |

| Neuroscience | Anticonvulsant, Antidepressant | Lipophilic core for blood-brain barrier penetration, substituents for receptor modulation |

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBBSFOOIOHLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544015 | |

| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19075-58-2 | |

| Record name | 6-Bromobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19075-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 6-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid

Achieving the precise arrangement of substituents on the benzothiophene (B83047) ring system is a key challenge. Regioselective synthesis ensures the formation of the desired 6-bromo isomer, which is critical for its intended applications.

The construction of the this compound framework typically involves multistep sequences starting from commercially available precursors. One common strategy begins with a substituted thiophenol, which undergoes cyclization to form the benzothiophene core. The bromine and carboxylic acid groups can be introduced at different stages of the synthesis.

A representative, though not exclusive, pathway could start from 4-bromothiophenol (B107966). The synthesis proceeds through several key transformations:

S-alkylation: Reaction of 4-bromothiophenol with an appropriate 2-carbon building block, such as ethyl chloroacetate, to form an intermediate thioether.

Intramolecular Cyclization: This is often the most critical step for forming the benzothiophene ring. Conditions for this cyclization, such as the choice of acid or base catalyst and reaction temperature, must be carefully optimized to favor the desired ring closure and prevent side reactions.

Carboxylation/Functionalization at C2: The C2 position of the benzothiophene ring is often the most reactive and can be functionalized through methods like lithiation followed by quenching with carbon dioxide to install the carboxylic acid group.

Bromination: If the bromine is not present on the starting material, regioselective bromination of the benzothiophene-2-carboxylic acid intermediate can be performed. The directing effects of the existing substituents guide the bromine to the C6 position.

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. For the synthesis of this compound, catalytic approaches are particularly relevant for the C-Br bond formation step. Transition-metal-catalyzed C-H activation/bromination is a powerful tool for introducing bromine atoms at specific positions on an aromatic ring. researchgate.net For instance, a ruthenium-catalyzed direct C-H activation could be employed to brominate the C6 position of a pre-formed benzothiophene-2-carboxylic acid derivative. researchgate.net These methods often offer milder reaction conditions and higher regioselectivity compared to traditional electrophilic bromination, which might require harsh reagents like elemental bromine.

Photocatalysis represents another modern approach, where visible light can be used to generate bromine radicals from a suitable source, leading to regioselective C-H bromination under mild conditions. acs.org

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. nih.govyoutube.com

Ester and amide derivatives of carboxylic acids are common motifs in pharmaceutical compounds.

Esterification: this compound can be readily converted to its corresponding esters through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction under milder conditions. nih.govnih.gov These ester derivatives are often precursors for biologically active molecules. nih.govnih.gov

Amidation: The synthesis of amides from the carboxylic acid is a key transformation for creating potential pharmaceutical candidates. nih.gov This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents (e.g., HATU, HOBt) can be used to directly couple the carboxylic acid with an amine, offering high yields and broad functional group tolerance. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide, which can be further reacted with aldehydes to produce acylhydrazones, a class of compounds screened for antimicrobial activity. nih.gov

Table 1: Representative Derivatization Reactions of the Carboxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl 6-bromo-1-benzothiophene-2-carboxylate |

The carboxyl group can undergo both reduction and oxidation, although oxidation is less common given its already high oxidation state.

Reduction: The carboxylic acid can be reduced to a primary alcohol ( (6-bromo-1-benzothien-2-yl)methanol). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.org This reduction provides access to a different class of derivatives where the alcohol can be further functionalized. A partial reduction to the aldehyde is not directly possible but can be achieved in multiple steps via a suitable derivative. libretexts.org

Oxidation (Decarboxylation): Further oxidation of the carboxylic acid group typically results in its removal as carbon dioxide, a process known as decarboxylation. libretexts.orgumn.edu The Hunsdiecker reaction, for instance, involves converting the carboxylic acid to its silver salt and then treating it with bromine. This leads to an oxidative decarboxylation, replacing the carboxyl group with a bromine atom, which would yield 2,6-dibromo-1-benzothiophene. libretexts.org

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at the C6 position is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. nih.govyoutube.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the coupling of the aryl bromide with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This reaction is highly versatile and tolerant of many functional groups, including the carboxylic acid at the C2 position (or its ester/amide derivative). By choosing different arylboronic acids, a wide variety of 6-aryl-1-benzothiophene-2-carboxylic acid derivatives can be synthesized. nih.govresearchgate.net

Table 2: Example of a Suzuki Cross-Coupling Reaction

| Reactants | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| This compound + Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Phenyl-1-benzothiophene-2-carboxylic acid |

Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), Buchwald-Hartwig amination (coupling with an amine), and Stille coupling (coupling with an organotin compound). Each of these reactions opens up a different avenue for elaborating the molecular structure at the C6 position, making this compound a valuable and versatile building block in synthetic chemistry.

C-Br Activation and Subsequent Bond Formation

The foundational step in palladium-catalyzed cross-coupling reactions is the activation of the carbon-bromine bond. This typically occurs via an oxidative addition mechanism, where the low-valent palladium(0) catalyst inserts into the C-Br bond, forming a new organopalladium(II) species. This activation makes the benzothiophene moiety susceptible to reaction with a nucleophilic coupling partner.

Recent advancements have explored alternative methods for C-Br bond activation. For example, nickel-catalyzed reactions have gained prominence. Mechanistic studies suggest that photo-induced homolysis of a Ni-Br bond can generate a bromine radical. rsc.org This radical can then facilitate the activation of the coupling partner, such as an alkyl boronic acid, through a halogen radical transfer (XRT) mechanism. rsc.orgresearchgate.net This approach circumvents the need for strong oxidants or other activators that are sometimes required in traditional cross-coupling protocols. While these advanced methods are still being explored, they open new avenues for forming C(sp²)-C(sp³) bonds under mild conditions.

Heterocyclic Annulation and Ring Modifications

Beyond simple substitution, the this compound scaffold can be used to construct more complex, fused polycyclic systems through annulation reactions.

Methodologies have been developed to expand the benzothiophene ring system, leading to novel heterocyclic structures. One such strategy involves the C-S bond cleavage and subsequent reconstruction of the skeleton. For instance, benzothiophenes can undergo ring expansion in the presence of reagents like chloramine-T with a copper catalyst, leading to the formation of larger ring systems containing both sulfur and nitrogen. researchgate.net Another approach involves intramolecular coupling reactions of appropriately substituted benzothiophenes. For example, Pd-catalyzed intramolecular coupling of 3-aryloxybenzo[b]thiophenes has been used to construct benzothieno[3,2-b]benzofurans, effectively fusing a new six-membered ring onto the core. ccspublishing.org.cn

The benzothiophene core is a versatile platform for synthesizing fused heterocyclic compounds. Palladium-catalyzed π-extension reactions can fuse additional aromatic rings onto the benzothiophene structure. ccspublishing.org.cn For example, the reaction of benzo[b]thiophenes with 9,9-dimethyldibenzosiloles under a palladium/o-chloranil catalytic system can produce benzo[b]thiophene-fused heteroarenes in a single step. ccspublishing.org.cn These reactions are crucial for creating extended π-conjugated systems, which are of interest in materials science.

Stereoselective Synthesis and Chiral Derivatization

The synthesis of enantioenriched benzothiophene derivatives is a significant challenge with important implications for medicinal chemistry. A novel approach to creating chiral benzothiophenes involves the enantiospecific coupling of benzothiophene S-oxides with boronic esters. researchgate.net

In this transition-metal-free methodology, the benzothiophene is first oxidized to the corresponding S-oxide. Subsequent lithiation and borylation generate an arylboronate complex. The key step involves activating the S-O bond with an electrophile like triflic anhydride (B1165640) (Tf₂O), which triggers a Pummerer-type 1,2-metalate shift. This rearrangement results in the formation of a new C-C bond at the C-2 position with complete enantiospecificity, transferring the chirality from the boronic ester to the final product. researchgate.net This method allows for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes, demonstrating a sophisticated strategy for chiral derivatization. researchgate.net

Iii. Advanced Spectroscopic and Computational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-Bromo-1-benzothiophene-2-carboxylic acid. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, unambiguous assignments of all proton and carbon signals can be made, confirming the substitution pattern and providing insights into the electronic environment of the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The proton on the thiophene (B33073) ring (H-3) is anticipated to appear as a singlet in the downfield region, typically around 8.0-8.3 ppm, due to the deshielding effects of the adjacent carboxylic acid group and the sulfur heteroatom.

The protons on the benzene (B151609) ring (H-4, H-5, and H-7) exhibit characteristic splitting patterns. H-7, being ortho to the bromine atom, is expected to appear as a doublet. H-5, positioned between the bromine at C-6 and a proton at C-4, would likely appear as a doublet of doublets. H-4, being furthest from the bromine, would also appear as a doublet. The carboxylic acid proton typically presents as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to strong hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.20 | s (singlet) | N/A |

| H-7 | ~8.15 | d (doublet) | ~2.0 |

| H-5 | ~7.60 | dd (doublet of doublets) | ~8.5, ~2.0 |

| H-4 | ~7.90 | d (doublet) | ~8.5 |

| -COOH | >12.0 | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides complementary information, showing nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-170 ppm range. The quaternary carbons (C-2, C-3a, C-6, C-7a) and the protonated carbons of the benzothiophene (B83047) ring system can be distinguished. The carbon bearing the bromine atom (C-6) is expected to have its chemical shift influenced by the heavy atom effect. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to support these assignments. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168.0 |

| C-2 | ~142.0 |

| C-7a | ~140.5 |

| C-3a | ~138.0 |

| C-3 | ~130.0 |

| C-5 | ~128.5 |

| C-4 | ~126.0 |

| C-7 | ~124.0 |

| C-6 | ~120.0 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the coupled aromatic protons H-4 and H-5, as well as between H-5 and H-7, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-5, C-7) by linking their signals to the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons. For instance, the proton at H-3 would show a correlation to the carbonyl carbon (C=O) and the bridgehead carbon C-3a. The aromatic protons H-4 and H-5 would show correlations to the quaternary carbon C-6, confirming the position of the bromine atom.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

The FT-IR and FT-Raman spectra of this compound are dominated by vibrations characteristic of the carboxylic acid and the bromo-benzothiophene core.

O-H Stretch : A very broad and strong absorption band is expected in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch : A strong, sharp band corresponding to the carbonyl stretching vibration is expected around 1680-1710 cm⁻¹. Conjugation with the benzothiophene ring system can lower this frequency.

C-H Aromatic Stretch : Weak to medium bands are expected above 3000 cm⁻¹.

C=C Aromatic Ring Stretches : Multiple bands of variable intensity are typically observed in the 1600-1400 cm⁻¹ region.

C-O Stretch and O-H Bend : The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. A characteristic broad O-H out-of-plane bend is also often seen near 920 cm⁻¹.

C-Br Stretch : The C-Br stretching vibration is expected to produce a band in the low-frequency region, typically between 710-505 cm⁻¹. ijtsrd.com

To achieve a more precise assignment of the vibrational modes, theoretical calculations based on Density Functional Theory (DFT) are often performed. nih.gov A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net

The computed harmonic vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and more accurate comparison with the experimental FT-IR and FT-Raman data. scienceacademique.com This combined experimental and theoretical approach enables a detailed normal mode analysis, where the potential energy distribution (PED) is used to assign each observed band to specific molecular motions. Studies on similar molecules like 1-benzothiophene-2-carboxylic acid have shown excellent agreement between scaled theoretical frequencies and experimental observations. nih.gov

Table 3: Comparison of Selected Experimental and Theoretically Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Expected Experimental FT-IR (cm⁻¹) | Expected Experimental FT-Raman (cm⁻¹) | Predicted Scaled DFT/B3LYP (cm⁻¹) |

|---|---|---|---|

| O-H stretch | ~3000 (very broad) | - | ~3050 |

| C-H stretch (aromatic) | ~3100 | ~3102 | ~3095 |

| C=O stretch | ~1695 | ~1693 | ~1700 |

| C=C stretch (ring) | ~1580 | ~1582 | ~1578 |

| C-O stretch / O-H bend | ~1290 | ~1288 | ~1295 |

| O-H out-of-plane bend | ~920 (broad) | - | ~925 |

| C-Br stretch | ~650 | ~652 | ~648 |

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. researchgate.net

For this compound, HRMS is used to confirm its molecular formula, C₉H₅BrO₂S. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). openstax.org This results in two distinct molecular ion peaks (M and M+2) of almost equal intensity, a characteristic signature for monobrominated compounds. openstax.org

| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (containing ⁷⁹Br) | C₉H₅⁷⁹BrO₂S | 269.9166 |

| [M+2]⁺ (containing ⁸¹Br) | C₉H₅⁸¹BrO₂S | 271.9146 |

In mass spectrometry, molecules often break apart into smaller, charged fragments after ionization. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, fragmentation is expected to occur at the most labile bonds, particularly those associated with the carboxylic acid group.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and the loss of the entire carboxyl group (-COOH). libretexts.orgyoutube.com The stable benzothiophene ring system would likely remain intact, forming the core of major fragments. The characteristic isotopic signature of bromine would also be present in any fragments that retain the bromine atom. openstax.org

| Fragmentation Pathway | Lost Neutral Fragment | Fragment Ion Formula | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|---|---|

| Molecular Ion | - | [C₉H₅BrO₂S]⁺ | 269.9 / 271.9 | Represents the intact ionized molecule. |

| Loss of Hydroxyl | •OH | [C₉H₄BrOS]⁺ | 252.9 / 254.9 | A common fragmentation for carboxylic acids, resulting in an acylium ion. libretexts.org |

| Loss of Carboxyl | •COOH | [C₈H₄BrS]⁺ | 226.9 / 228.9 | Decarboxylation, another characteristic fragmentation pathway. libretexts.orgyoutube.com |

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical computations are theoretical methods used to model molecular structures and predict their properties. These in-silico approaches complement experimental data by providing detailed insights into geometric and electronic characteristics that can be difficult to observe directly.

Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure of molecules. Geometric optimization is a key application of DFT, where the algorithm calculates the molecule's lowest-energy conformation, corresponding to its most stable three-dimensional structure. uwa.edu.au This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to obtain its optimized geometry. researcher.life This theoretical structure is fundamental for subsequent computational analyses, including frequency calculations and molecular orbital analysis.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, indicating high polarizability and a propensity for intramolecular charge transfer. researchgate.net For this compound, the HOMO is expected to be localized over the electron-rich benzothiophene ring system, while the LUMO may be distributed across the conjugated system, including the electron-withdrawing carboxylic acid group.

| Parameter | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Represents the molecule's ability to donate electrons. | Localized on the electron-rich benzothiophene ring. |

| LUMO Energy | Represents the molecule's ability to accept electrons. | Distributed across the conjugated system and carboxylic acid group. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and electronic stability. | A moderate gap would suggest a balance of stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. dntb.gov.ua It is mapped onto the molecule's electron density surface to identify regions that are electron-rich (negative electrostatic potential) or electron-poor (positive electrostatic potential). mdpi.com These regions are color-coded, typically with red indicating the most negative potential (sites for electrophilic attack) and blue indicating the most positive potential (sites for nucleophilic attack). researchgate.net

For this compound, an MEP analysis would highlight:

Negative Potential (Red/Yellow): The oxygen atoms of the carboxyl group, due to their high electronegativity and lone pairs of electrons, would show a strong negative potential. The sulfur atom and the aromatic ring would also exhibit regions of negative potential.

Positive Potential (Blue): The acidic hydrogen atom of the carboxyl group would be the region of highest positive potential, confirming its susceptibility to deprotonation by a base.

This analysis is crucial for predicting non-covalent interactions and understanding the molecule's reactivity patterns in chemical reactions. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and intramolecular interactions. nih.gov It interprets the molecular wavefunction in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concepts. nih.gov For aromatic systems like benzothiophenes, NBO analysis quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is crucial for understanding molecular stability. iosrjournals.org

In a study of the parent compound, 1-benzothiophene-2-carboxylic acid, NBO analysis was performed using the B3LYP/6-311++G(d,p) level of theory to investigate donor-acceptor interactions and charge delocalization. nih.gov This type of analysis reveals hyperconjugative interactions, which stabilize the molecule. The redistribution of electron density and the associated stabilization energies (E(2)) provide clear evidence for stabilization arising from various intramolecular interactions. iosrjournals.org For this compound, the presence of the bromine atom is expected to influence the electron distribution within the benzothiophene ring system through both inductive and resonance effects, which would be quantifiable through NBO analysis.

Table 1: Illustrative NBO Analysis Data for a Thiophene Derivative This table is based on general findings for thiophene derivatives and illustrates the type of data obtained from NBO analysis. Specific values for this compound would require dedicated computational studies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) S | π(C-C) | ~5-10 | Lone Pair -> Antibonding π |

| π(C=C) | π(C=C) | ~15-25 | π -> π* Delocalization |

| σ(C-H) | σ(C-Br) | ~1-3 | σ -> σ Hyperconjugation |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions (NCIs) are dominant forces in the chemistry and biochemistry of molecular systems, governing processes like protein folding and molecular self-assembly. nih.gov The NCI index is a valuable tool for visualizing and characterizing weak interactions, including hydrogen bonds, van der Waals forces, and steric repulsion. nih.govscielo.org.mx This analysis is typically based on the electron density and its derivatives. scielo.org.mx

The carboxylic acid group is a key functional group known for its ability to form strong hydrogen bonding interactions, which often leads to the formation of stable dimeric structures. nih.govresearchgate.net In the crystalline state of 1-benzothiophene-2-carboxylic acid, the structure is stabilized by O-H···O, C-H···O, and S-H···O hydrogen bonds. nih.gov An NCI analysis would visually distinguish these different interactions, with strong attractive interactions like hydrogen bonds appearing as distinct isosurfaces between the participating atoms. researchgate.netresearchgate.net The bromine atom in the 6-position can also participate in non-covalent interactions, such as halogen bonding (C-Br···O/N) or other weak contacts that influence crystal packing. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. iosrjournals.orgmdpi.com These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. nih.gov Theoretical calculations for related thiophene carboxylic acids have shown good agreement with experimental data. iosrjournals.orgmdpi.com For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The calculated values for the aromatic protons and carbons would be particularly sensitive to the electronic effects of the bromine atom and the carboxylic acid group. While experimental ¹H NMR data for this compound is available, computational studies provide a means to assign these shifts definitively. chemicalbook.com

IR Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) frequencies of a molecule. nih.gov These calculations help in the assignment of complex experimental IR and Raman spectra. iosrjournals.org For carboxylic acids, the vibrational modes of the carboxyl group, especially the O-H and C=O stretching frequencies, are of particular interest as they are sensitive to hydrogen bonding. nih.gov Calculations on the monomer and dimer of 1-benzothiophene-2-carboxylic acid have shown how these frequencies shift upon the formation of hydrogen bonds. nih.gov Similar computational studies on this compound would elucidate its vibrational spectrum and the influence of intermolecular interactions.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates the typical correlation between predicted and experimental data. Actual predicted values for this compound are not publicly available.

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (Ar-H) | 7.5 - 8.5 ppm | 7.6 - 8.3 ppm |

| ¹³C NMR (Ar-C) | 120 - 140 ppm | 122 - 141 ppm |

| IR ν(C=O) monomer | ~1760 cm⁻¹ | (Gas phase) |

| IR ν(C=O) dimer | ~1710 cm⁻¹ | ~1680 cm⁻¹ (Solid) |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While the specific crystal structure of this compound is not publicly documented, analysis of a new polymorph of the parent compound, 1-benzothiophene-2-carboxylic acid (BTCA), provides significant insight into the likely structural characteristics. researchgate.net

Crystal Packing and Intermolecular Interactions

For this compound, one would anticipate a similar dimeric motif as the primary building block. The bromine atom would likely introduce additional significant intermolecular contacts, such as Br···Br or Br···S interactions, which would play a crucial role in directing the three-dimensional crystal packing. researchgate.net Hirshfeld surface analysis is a powerful tool used alongside crystallography to visualize and quantify these diverse intermolecular contacts within a crystal lattice. researchgate.netmdpi.com

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of a compound can have distinct physicochemical properties. The discovery of a new polymorph of 1-benzothiophene-2-carboxylic acid highlights that even seemingly simple molecules can exhibit complex solid-state behavior. researchgate.net Given this, it is plausible that this compound could also exhibit polymorphism, with different forms potentially accessible under various crystallization conditions.

Co-crystallization: Co-crystallization is a technique used to design new solid forms by combining a target molecule with a suitable co-former through non-covalent interactions. researchgate.netresearchgate.net Carboxylic acids are excellent candidates for co-crystallization due to their robust hydrogen bonding capabilities. researchgate.netmdpi.com By selecting co-formers with complementary functional groups (e.g., pyridines, amides), it is possible to generate novel crystalline materials of this compound with potentially modified properties. researchgate.net Computational crystal structure prediction methods can be employed to assess the thermodynamic stability of potential co-crystal phases before experimental work is undertaken. soton.ac.uk

Iv. Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Pharmacologically Active Derivatives

The benzothiophene (B83047) core is a recognized scaffold in the design of anti-cancer agents. While direct synthesis from 6-bromo-1-benzothiophene-2-carboxylic acid is not extensively documented in publicly available research, derivatives of the closely related benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated for their anti-cancer properties. These compounds have been investigated as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. The structure-activity relationship studies of these derivatives revealed that modifications at the C-3 position with a carboxamide and at the C-5 position with a 1-methyl-1H-pyrazol group enhanced their anti-proliferative activity.

Furthermore, novel benzothiophene acrylonitrile (B1666552) analogs have been synthesized and shown to exhibit significant anti-cancer activity across a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range. These findings underscore the potential of the benzothiophene framework as a basis for the development of novel anti-cancer therapeutics.

Substituted bromo-benzothiophene carboxamides, which can be synthesized from this compound, have been investigated for their analgesic and anti-inflammatory properties. nih.gov Certain derivatives have demonstrated the ability to attenuate nociception and inflammation at concentrations lower than some classical nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for these compounds involves the selective inhibition of cyclooxygenase-2 (COX-2) and the disruption of the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation. nih.gov This leads to a reduction in the levels of various inflammatory mediators, including cytokines, chemokines, and prostaglandin-E2. nih.gov

| Compound | Target | Effect |

|---|---|---|

| Bromo-benzothiophene carboxamide derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition, leading to anti-inflammatory and analgesic effects. nih.gov |

The benzothiophene scaffold has been explored for its potential in developing antimicrobial agents. For instance, a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives have been synthesized and have shown broad-spectrum antiviral activity. rsc.org Structure-activity relationship (SAR) studies on these compounds indicated that the presence of electron-withdrawing groups on the aromatic ring enhanced their antiviral effects against RNA viruses. rsc.org

In the realm of antifungal research, derivatives such as 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines have been synthesized and screened for their antimicrobial activities. researchgate.net Additionally, studies on 3-halobenzo[b]thiophenes have demonstrated that chloro- and bromo-substituted derivatives exhibit notable activity against Gram-positive bacteria and the fungus Candida albicans. mdpi.com

A significant application of this compound is in the synthesis of enzyme inhibitors. A notable example is the derivative 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide, which has been identified as a potent allosteric inhibitor of human deoxyhypusine (B1670255) synthase (DHS). researchgate.net DHS is a crucial enzyme in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a process linked to cell proliferation and cancer. researchgate.net This inhibitor demonstrated a half-maximal inhibitory concentration (IC50) of 0.062 µM. researchgate.net

| Derivative | Enzyme Target | Inhibitory Activity (IC50) |

|---|---|---|

| 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide | Deoxyhypusine Synthase (DHS) | 0.062 µM researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, modifications to both the benzothiophene core and the carboxamide functional group have been shown to significantly influence biological activity.

In the context of deoxyhypusine synthase inhibitors, SAR studies have revealed key structural features necessary for potent inhibition. For instance, the exploration of different fused ring scaffolds and substituents on the 5,6-dihydrothieno[2,3-c]pyridine core of a series of inhibitors showed that certain modifications led to enhanced potency. nih.gov The initial finding that a 3-pyridine moiety was essential for inhibitory activity guided the subsequent chemical modifications. nih.gov

For benzothiophene derivatives targeting the RhoA/ROCK pathway in cancer, SAR studies have shown that the nature of the substituent at the C-3 position (carboxamide) and the presence of a 1-methyl-1H-pyrazol group at the C-5 position were critical for anti-proliferative activity. nih.govresearchgate.net

Furthermore, in the development of dual inhibitors of c-Jun N-terminal kinase (JNK), it was found that replacing a benzene (B151609) ring with a benzothiophene scaffold significantly improved the inhibitory activity. nih.gov The position of the carboxamide group on the thiophene (B33073) ring was also found to be critical, with the 3-carboxamide being active while the 5-carboxamide was inactive. nih.gov These studies highlight the importance of systematic structural modifications to the this compound scaffold in order to fine-tune the biological efficacy of its derivatives for various therapeutic applications.

Ligand-Receptor Interaction Analysis via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of this compound, and its target receptor at the molecular level.

Computational studies have explored the potential of benzothiophene derivatives as inhibitors of various biological targets. For instance, in the pursuit of novel antibiotics against multidrug-resistant Staphylococcus aureus, molecular docking has been employed to investigate the binding modes of benzothiophene compounds with target proteins. These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity of the compounds. For example, derivatives have shown high binding affinities against proteins crucial for the survival of MRSA (methicillin-resistant S. aureus), MSSA (methicillin-sensitive S. aureus), and daptomycin-resistant strains.

In another study focusing on anticancer agents, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide were synthesized and evaluated as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govresearchgate.net Molecular docking analysis revealed that these compounds could bind to a pocket on the RhoA protein, exhibiting a different binding pattern from a known covalent inhibitor, which provides a basis for developing new anticancer agents targeting this pathway. nih.govresearchgate.netnih.gov

Theoretical studies on 1-benzothiophene-2-carboxylic acid have also been conducted to elucidate its pharmaceutical properties through molecular docking, highlighting its potential for anti-inflammatory applications. nih.gov These computational analyses help identify key amino acid residues within the receptor's active site that are crucial for ligand recognition and binding. researchgate.net

Interactive Table: Molecular Docking Data of Benzothiophene Derivatives Below is a summary of representative molecular docking results for benzothiophene derivatives against various biological targets.

| Compound Class | Target Protein | Organism/Disease | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzothiophene Derivative | MRSA Target | S. aureus | -6.38 | Not specified |

| Benzothiophene Derivative | MSSA Target | S. aureus | -5.56 | Not specified |

| Benzothiophene Derivative | Daptomycin-Resistant Target | S. aureus | -5.23 | Not specified |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | RhoA Protein | Cancer | Not specified | Not specified |

| Benzothiophene-2-carbohydrazide Derivative | α-amylase | Diabetes | -9.0 | Not specified |

Note: Data is compiled from studies on various benzothiophene derivatives, not exclusively this compound. nih.gov

Prodrug Design and Bioconjugation Strategies

The carboxylic acid group of this compound is a key functional handle for prodrug design and bioconjugation. These strategies are employed to improve the physicochemical properties, pharmacokinetic profile, and target specificity of a drug candidate.

Prodrug Design: A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug. The carboxylic acid moiety can be esterified or converted into an amide to create a prodrug. This modification can enhance properties such as membrane permeability, solubility, and oral bioavailability. For example, converting the carboxylic acid to an ester can mask its polarity, facilitating passage across biological membranes. Once inside the body, cellular enzymes like esterases can hydrolyze the ester bond, releasing the active carboxylic acid drug at the desired site of action.

Bioconjugation: Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. thermofisher.com The carboxylic acid of the benzothiophene scaffold can be activated to form a reactive intermediate that readily couples with nucleophilic groups, such as the primary amines (e.g., on lysine (B10760008) residues) of proteins or peptides. thermofisher.com A common method involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated ester can then efficiently react with an amine-containing molecule to form a stable amide bond, effectively "conjugating" the benzothiophene derivative to a larger biomolecule. thermofisher.com This approach can be used to attach the molecule to antibodies for targeted drug delivery or to fluorescent dyes for imaging applications.

Pharmacokinetic and Pharmacodynamic Considerations

Pharmacokinetics refers to the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). While specific experimental pharmacokinetic data for this compound is limited in publicly available literature, computational tools like SwissADME are often used to predict these properties for its derivatives. mdpi.com These predictions can assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Such in silico studies are crucial in the early stages of drug discovery to identify candidates with favorable ADME profiles, helping to reduce the likelihood of late-stage failures. mdpi.com For example, predictions for thiophene-based molecules can provide insights into their potential as orally available drugs. mdpi.com

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action. The pharmacodynamics of this compound derivatives are intrinsically linked to their molecular target. For instance, derivatives designed as enzyme inhibitors will have their pharmacodynamic effects determined by the degree of enzyme inhibition and the physiological consequences of that inhibition. As seen in anticancer studies, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide exert their effect by inhibiting the RhoA/ROCK pathway, which leads to the suppression of cancer cell proliferation, migration, and invasion. nih.govnih.gov

Advanced Biological Evaluation Methodologies

Before advancing to animal studies, the biological activity of this compound derivatives is rigorously tested using a variety of in vitro assays. These laboratory-based experiments are essential for confirming target engagement and quantifying the efficacy of the compounds.

For derivatives developed as antimicrobial agents, their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains. researchgate.net The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium. In a study on benzothiophene derivatives, some compounds exhibited exceptional efficacy with MIC values as low as 4 µg/mL against multidrug-resistant strains of Staphylococcus aureus. researchgate.net

In the context of cancer research, the anti-proliferative activity of benzo[b]thiophene derivatives is commonly assessed using cell-based assays. nih.govnih.gov For example, the ability of compound b19 , a derivative of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, to inhibit the growth of MDA-MB-231 breast cancer cells was evaluated. nih.govnih.gov Such assays provide quantitative measures of potency, typically expressed as the IC50 value (the concentration of a drug that inhibits a specific biological or biochemical function by 50%).

For compounds targeting enzymes, in vitro inhibitory studies are performed. For instance, novel benzothiophene derivatives were evaluated as potential α-amylase inhibitors for antidiabetic applications. nih.gov These assays determined the IC50 values of the compounds, with one derivative showing an IC50 of 0.032 µM, indicating potent inhibition compared to the standard drug acarbose (B1664774) (0.09 µM). nih.gov

Interactive Table: In Vitro Activity of Benzothiophene Derivatives

| Compound Class | Assay Type | Target/Cell Line | Measured Parameter | Result |

| Benzothiophene Derivative | Antimicrobial | S. aureus (MRSA, MSSA, DRSA) | MIC | 4 µg/mL |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | Anticancer | MDA-MB-231 cells | Proliferation, Migration, Invasion | Significant Inhibition |

| Benzothiophene-2-carbohydrazide Derivative (4) | Enzyme Inhibition | α-amylase | IC50 | 0.032 µM |

| Benzothiophene-2-carbohydrazide Derivative (2) | Enzyme Inhibition | α-amylase | IC50 | 0.035 µM |

| Acarbose (Reference Drug) | Enzyme Inhibition | α-amylase | IC50 | 0.09 µM |

Note: Data is compiled from studies on various benzothiophene derivatives, not exclusively this compound. nih.govresearchgate.net

Following promising in vitro results, lead compounds are often advanced to in vivo studies using animal models to evaluate their therapeutic potential in a living organism. These studies are critical for understanding how a compound behaves in a complex biological system and for providing preliminary evidence of its efficacy in a disease model.

For example, benzothiophene derivatives identified as potent α-amylase inhibitors in vitro were subsequently evaluated for their antihyperglycemic activity in glucose-loaded mice. nih.gov This type of in vivo study assesses the ability of the compound to control blood glucose levels after a glucose challenge, providing a direct measure of its potential as an antidiabetic agent.

In the development of antagonists for the neurokinin-2 (NK2) receptor, a derivative of 6-methyl-benzo[b]thiophene-2-carboxylic acid was tested in vivo in animal models. nih.gov The compound demonstrated high potency and a long duration of action after both intravenous and intraduodenal administration, indicating good in vivo stability and activity. nih.gov

These animal studies are a crucial step in the drug development pipeline, bridging the gap between initial laboratory discoveries and potential clinical applications. They provide essential information on the therapeutic efficacy of a compound before it can be considered for human trials.

V. Applications in Materials Science and Advanced Technologies

Development of Organic Semiconductors for Electronic Devices

The benzothiophene (B83047) core is a well-established motif in the design of organic semiconductors. These materials are integral to the advancement of flexible and low-cost electronic devices. While direct and extensive research on 6-Bromo-1-benzothiophene-2-carboxylic acid as a primary semiconductor is not widely documented, its role as a precursor and building block is of significant interest for the synthesis of more complex organic semiconductor molecules.

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on benzothiophene and its derivatives have been explored for their potential as emitters, hosts, and charge-transporting layers. The inherent electronic properties of the benzothiophene ring system contribute to the charge mobility and luminescent characteristics of the final OLED materials. The presence of a bromine atom on the this compound molecule offers a reactive site for cross-coupling reactions, a common strategy for building larger, conjugated molecules used in OLEDs. The carboxylic acid group can be modified to tune the solubility and energy levels of the resulting materials, which are crucial parameters for device performance.

For instance, the synthesis of larger, more complex emitting molecules can be envisioned through reactions like the Suzuki or Stille coupling at the bromine position, while the carboxylic acid can be esterified or converted to an amide to fine-tune the material's properties.

Table 1: Potential Synthetic Routes for OLED Materials from this compound

| Reaction Type | Reactant | Product Functionality | Potential Application in OLEDs |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Extended π-conjugated system | Emitter or Host Material |

| Stille Coupling | Organostannane | Extended π-conjugated system | Emitter or Host Material |

| Esterification | Alcohol | Ester group | Improved solubility and processability |

In the domain of organic photovoltaics (OPVs), benzothiophene-containing polymers and small molecules have demonstrated promise as donor materials due to their favorable electronic properties and ability to absorb sunlight. The design of efficient OPV materials often involves the creation of donor-acceptor architectures to facilitate charge separation. This compound can serve as a foundational unit in the synthesis of such materials. The bromo-substituent allows for the introduction of various electron-donating or electron-withdrawing groups, thereby tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule to optimize the photovoltaic performance.

The carboxylic acid functionality can be utilized to anchor the organic dye to the surface of a semiconductor like titanium dioxide (TiO2) in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. This anchoring is crucial for efficient electron injection from the dye into the semiconductor's conduction band.

Exploration of Photophysical Properties

The photophysical properties of organic molecules, such as their ability to absorb and emit light, are central to their application in optoelectronic devices. While detailed photophysical data for this compound is not extensively available, the characteristics of the parent benzothiophene scaffold and related derivatives provide valuable insights.

Benzothiophene itself is known to be more emissive than its constituent benzene (B151609) and thiophene (B33073) rings. The fusion of the benzene and thiophene rings creates a more extended π-conjugated system, which typically leads to a red-shift in the absorption and emission spectra compared to the individual rings. The introduction of substituents like the bromo and carboxylic acid groups is expected to further modify these properties. The bromine atom, being an electron-withdrawing group, can influence the intramolecular charge distribution and potentially affect the fluorescence quantum yield. The carboxylic acid group can also impact the photophysical behavior, particularly in different solvents or pH environments due to its acidic proton.

Table 2: Expected Photophysical Properties of this compound based on Analogous Compounds

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Absorption | UV-Vis region, likely red-shifted compared to benzothiophene | Extended conjugation and substituent effects |

| Fluorescence | Potential for emission in the UV-blue region | Inherent fluorescence of the benzothiophene core |

| Solvatochromism | Shift in absorption/emission with solvent polarity | Presence of the polar carboxylic acid group |

Intramolecular and intermolecular charge transfer are fundamental processes in the operation of organic electronic devices. In molecules derived from this compound, the benzothiophene core can act as an electron donor or part of a conjugated bridge, while the substituents can be tailored to introduce acceptor moieties. The resulting donor-π-acceptor (D-π-A) structures are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. This ICT state is crucial for processes like charge separation in solar cells and electroluminescence in OLEDs. The dynamics of excitons (bound electron-hole pairs) in materials derived from this compound would be influenced by factors such as the degree of π-conjugation, the strength of the donor and acceptor groups, and the solid-state packing of the molecules.

Polymer Chemistry and Functionalized Materials

The presence of two distinct functional groups, a bromo group and a carboxylic acid, makes this compound a versatile monomer or functionalizing agent in polymer chemistry.

The carboxylic acid group can be used to initiate certain types of polymerization or to be incorporated into polymer backbones through condensation polymerization with diols or diamines, leading to polyesters and polyamides with embedded benzothiophene units. These polymers could exhibit interesting thermal and electronic properties.

Alternatively, the bromo-substituent can be converted into other polymerizable groups. For instance, it could be transformed into a vinyl group or an acetylene (B1199291) group, which can then undergo addition polymerization. Another approach is to use post-polymerization modification, where a pre-formed polymer is functionalized with this compound to impart specific properties. For example, polymers with pendant hydroxyl or amino groups could be reacted with the carboxylic acid to attach the benzothiophene moiety to the polymer side chains.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

| Thiophene |

Incorporation into Polymeric Backbones

The 6-bromo-1-benzothiophene moiety has been successfully incorporated into the backbones of conjugated polymers to create high-performance organic semiconductors. rsc.orgresearchgate.net A key strategy involves using derivatives of this compound, such as its esters, as precursors in polymerization reactions. researchgate.net For example, Ethyl 6-bromobenzo[b]thiophene-2-carboxylate has been used to synthesize novel benzothiophene-flanked diketopyrrolopyrrole (DPP) polymers. researchgate.net These polymers are part of the donor-acceptor (D-A) architecture, a successful strategy for obtaining high-performance polymer semiconductors that allows for the tuning of frontier molecular orbital energy levels.

In these structures, the benzothiophene unit acts as a conjugated moiety that can facilitate charge transport through π-orbital overlap. The resulting polymers exhibit typical p-type transport characteristics, making them suitable for use in organic field-effect transistors (OFETs). rsc.orgresearchgate.net Research into isomeric benzothiophene-flanked DPP polymers has shown that the linkage position of the benzothiophene unit significantly affects the electronic structure, optical properties, and ultimately, the charge transport properties of the final polymer. rsc.org Hole mobilities for these polymers have been reported to reach up to 0.80 cm² V⁻¹ s⁻¹. researchgate.net

| Polymer Designation | Incorporated Benzothiophene Monomer | Polymer Architecture | Highest Hole Mobility (μh) | Application | Reference |

|---|---|---|---|---|---|

| P5BTDPP-DTE | Benzothiophene-flanked DPP (5-position linkage) | Donor-Acceptor (D-A) | 0.80 cm² V⁻¹ s⁻¹ | Organic Field-Effect Transistors (OFETs) | researchgate.net |

| P6BTDPP-DTE | Benzothiophene-flanked DPP (6-position linkage) | Donor-Acceptor (D-A) | 0.13 cm² V⁻¹ s⁻¹ | Organic Field-Effect Transistors (OFETs) | researchgate.net |

| PBTTDPP-TT | Asymmetric thiophene/benzothiophene-flanked DPP | Donor-Acceptor (D-A) | 1.68 cm² V⁻¹ s⁻¹ | OFETs and Organic Solar Cells (OSCs) | rsc.org |

Design of Smart Materials and Sensors

The incorporation of this compound and its derivatives into larger molecular systems is a promising route for the design of smart materials and sensors. chemimpex.commdpi.com Smart materials respond to external stimuli, and the benzothiophene core provides the necessary electronic and photophysical properties that can be modulated. chemimpex.com Polythiophene derivatives, a related class of materials, are known for their broad applicability in biosensors. mdpi.com

The semiconducting nature of polymers containing the benzothiophene moiety means their conductivity can be altered by the presence of certain analytes. rsc.orgresearchgate.net Furthermore, the inherent photophysical properties of the molecule can be harnessed for optical sensing applications. chemimpex.com Changes in the local environment, such as the binding of a target molecule, could lead to a detectable change in fluorescence or absorption, forming the basis of a chemical sensor. The carboxylic acid group provides a convenient handle for attaching specific recognition elements, thereby tailoring the sensor to a particular target.

Nanomaterials Integration

The functional groups on this compound make it an ideal candidate for integrating with nanomaterials, either through surface modification or by directing the self-assembly of complex nanostructures.

Surface Modification of Nanoparticles

The surface modification of nanoparticles is crucial for enhancing their stability, solubility, and functionality for specific applications. utm.my Molecules with carboxylic acid groups are frequently used for this purpose, as the carboxyl moiety can act as a strong anchor to the surface of metal oxide or other types of nanoparticles. mdpi.commdpi.com

In the case of this compound, the molecule offers multifunctional capabilities for nanoparticle surface modification. The carboxylic acid group can bind to the nanoparticle surface, creating a stable organic shell. The rigid benzothiophene unit acts as a well-defined spacer, separating the nanoparticle core from the surrounding environment or from other functional molecules. Crucially, the bromine atom at the 6-position remains exposed and serves as a reactive site for further post-functionalization, for instance, via palladium-catalyzed cross-coupling reactions. This allows for the attachment of other molecules, such as fluorescent dyes, targeting ligands, or catalysts, onto the nanoparticle surface in a controlled manner.

| Molecular Moiety | Function | Principle |

|---|---|---|

| Carboxylic Acid (-COOH) | Anchor/Ligand | Forms a stable bond (e.g., carboxylate linkage) with the nanoparticle surface, enabling functionalization. mdpi.commdpi.com |

| Benzothiophene Core | Rigid Spacer / Electronic Modifier | Provides a defined distance from the nanoparticle surface and can influence the electronic properties of the interface. |

| Bromine Atom (-Br) | Reactive Handle | Allows for subsequent, specific chemical reactions (e.g., cross-coupling) to attach additional functional molecules. |

Self-Assembly of Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. This compound possesses the ideal features to act as a building block for self-assembly. The molecule can engage in at least two distinct and directional non-covalent interactions: hydrogen bonding and π-π stacking.

The carboxylic acid group is a powerful hydrogen-bond donor and acceptor, capable of forming highly stable and directional hydrogen-bonded dimers. This interaction is a well-known driver for the self-assembly of functionalized conjugated polymers into ordered structures. nih.gov Simultaneously, the flat, aromatic benzothiophene core can participate in π-π stacking interactions with neighboring molecules. The interplay between these orthogonal interactions (in-plane hydrogen bonding and out-of-plane π-π stacking) can guide the assembly of the molecules into highly ordered, one- or two-dimensional nanostructures, such as tapes, ribbons, or sheets. The bromine atom can further influence the packing of these structures through halogen bonding, adding another layer of control over the final supramolecular architecture.

Vi. Environmental and Analytical Research Perspectives

Environmental Fate and Degradation Studies

Detailed studies on the environmental fate and degradation of 6-Bromo-1-benzothiophene-2-carboxylic acid have not been identified in publicly accessible scientific literature. Research in this area would be essential to understand its persistence, potential for bioaccumulation, and transformation in various environmental compartments.

Photodegradation Pathways

No specific studies on the photodegradation of this compound were found. Generally, the photodegradation of brominated aromatic compounds can be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix. The benzothiophene (B83047) core itself is an aromatic structure that can absorb UV radiation, potentially leading to photochemical reactions. The bromine substituent could also influence these pathways, possibly through homolytic cleavage of the carbon-bromine bond. However, without experimental data, any proposed pathway remains speculative.

Biodegradation Mechanisms in Environmental Matrices

Information regarding the biodegradation of this compound in environmental matrices like soil and water is not available. The biodegradation of benzothiophene and its alkylated derivatives has been studied, revealing that microorganisms can metabolize these compounds, often through pathways involving oxidation of the thiophene (B33073) ring. The presence of a bromine atom and a carboxylic acid group on the benzothiophene skeleton would likely influence the susceptibility of the molecule to microbial degradation. The halogenation can sometimes render aromatic compounds more recalcitrant to biodegradation.

Analytical Method Development for Detection and Quantification

Specific analytical methods developed for the routine detection and quantification of this compound are not described in the available literature. However, established analytical techniques for similar compounds provide a strong basis for the development of such methods.

Chromatographic Techniques (HPLC, GC) as Analytical Standards

While no standard methods using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for this compound have been published, the principles for analyzing aromatic carboxylic acids are well-established.

HPLC: Reversed-phase HPLC would likely be a suitable technique. The separation would be based on the compound's hydrophobicity, and the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier) would be optimized for retention and peak shape.

GC: Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization to form more volatile esters (e.g., methyl or silyl (B83357) esters) is a common strategy to improve chromatographic performance and is a standard approach for the GC analysis of acidic compounds.

Table 1: General Parameters for Chromatographic Analysis of Aromatic Carboxylic Acids

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18 or other reversed-phase columns | Polar capillary columns (e.g., those with polyethylene (B3416737) glycol phases) or nonpolar columns after derivatization. |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and water gradients with acid modifiers (e.g., formic acid, trifluoroacetic acid). | Inert gases such as Helium or Nitrogen. |

| Derivatization | Generally not required. | Often necessary (e.g., esterification) to increase volatility and thermal stability. |

| Detection | UV-Vis (diode array detector), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

Spectrometric Detection Methods

Mass spectrometry (MS) coupled with chromatographic techniques (LC-MS or GC-MS) would be the most powerful tool for the unambiguous identification and quantification of this compound. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in nearly equal abundance). Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be crucial for the structural elucidation and characterization of the pure compound.

Ecotoxicological Assessments (excluding specific hazard data)

There is no available information in the scientific literature regarding the ecotoxicological assessment of this compound. Such assessments would involve studying the potential effects of the compound on a range of organisms representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish. The objective of these studies would be to understand the compound's potential to cause adverse effects in aquatic and terrestrial ecosystems without detailing specific hazard classifications.

Vii. Patent Landscape and Commercial Research Trends

Analysis of Patent Applications for Synthetic Routes and Applications

The patent landscape for 6-Bromo-1-benzothiophene-2-carboxylic acid and its derivatives highlights its significance as a key intermediate in the synthesis of complex pharmaceutical compounds. While patents may not always explicitly claim this specific molecule, they frequently describe synthetic routes that utilize the core benzothiophene (B83047) scaffold, which is fundamental to this compound. General methods for producing benzo[b]thiophene compounds are often protected, covering various substitutions on the benzene (B151609) ring.

Patents in this area often focus on the novel molecules derived from benzothiophene precursors rather than the precursors themselves. For instance, patent applications describe the synthesis of 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives for use as branched-chain alpha-keto acid dehydrogenase kinase inhibitors, targeting treatments for diabetes, kidney diseases, and heart failure. google.com Other patents cover benzofuran (B130515) and benzothiophene-2-carboxylic acid amide derivatives designed as modulators of H3 receptors. google.com These patents underscore the role of the benzothiophene carboxylic acid framework as a foundational structure for building molecules with specific therapeutic actions. The synthetic routes detailed in these documents provide a blueprint for how intermediates like this compound can be functionalized to create proprietary, biologically active compounds.

Commercial Availability and Supplier Information

This compound is readily available from various chemical suppliers, indicating its established use in research and development. The compound is typically sold for research purposes and is not intended for diagnostic or therapeutic use. scbt.com Its availability facilitates its use as a building block in synthetic and medicinal chemistry research.

Below is a table of commercial suppliers for this compound (CAS Number: 19075-58-2).

| Supplier | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Sigma-Aldrich | 19075-58-2 | C₉H₅BrO₂S | Offered with a reported purity of 98%. |

| Santa Cruz Biotechnology, Inc. | 19075-58-2 | C₉H₅BrO₂S | Available for research use only. scbt.com |

| Ambeed, Inc. | 19075-58-2 | C₉H₅BrO₂S | Available with a reported purity of 98%. |

| LookChem | 19075-58-2 | C₉H₅BrO₂S | Lists the appearance as a white powder. lookchem.com |

| Pharmint | 19075-58-2 | C₉H₅BrO₂S | Marketed for bulk orders. pharmint.net |

Emerging Research Areas and Future Directions

The benzothiophene scaffold, of which this compound is a representative member, is a cornerstone in modern medicinal chemistry due to its wide range of biological activities. ijpsjournal.com Current research is heavily focused on leveraging this versatile structure to develop novel therapeutic agents for a variety of diseases.

One of the most promising research avenues is the development of new anti-inflammatory drugs. researchgate.net The carboxylic acid group is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), and researchers are exploring benzothiophene carboxylic acids as dual inhibitors of enzymes like cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) to achieve enhanced anti-inflammatory effects with potentially fewer side effects. researchgate.net

Another significant area of investigation is in neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Scientists are designing and synthesizing benzothiophene-based molecules as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that play a key role in the progression of the disease. nih.gov The ability to modify the benzothiophene core allows for the fine-tuning of inhibitory activity and selectivity.